N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
2-(4-CHLOROPHENOXY)-N-(2-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)ACETAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of chlorophenyl and oxadiazole groups, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLOROPHENOXY)-N-(2-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-chlorophenol with sodium hydroxide to form sodium 4-chlorophenoxide, which then reacts with 2-chloroethylamine hydrochloride to produce 2-(4-chlorophenoxy)ethylamine. This intermediate is further reacted with 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-CHLOROPHENOXY)-N-(2-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups, where nucleophiles replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(4-CHLOROPHENOXY)-N-(2-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving oxidative stress or inflammation.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-CHLOROPHENOXY)-N-(2-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various cellular processes. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby reducing cellular damage and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-BROMOPHENOXY)-N-(2-{[3-(4-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)ACETAMIDE
- 2-(4-FLUOROPHENOXY)-N-(2-{[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)ACETAMIDE
Uniqueness
Compared to similar compounds, 2-(4-CHLOROPHENOXY)-N-(2-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)ACETAMIDE exhibits unique reactivity and stability due to the presence of chlorine atoms. These chlorine atoms can influence the compound’s electronic properties, making it more reactive in certain chemical reactions and potentially enhancing its biological activity.
Properties
Molecular Formula |
C19H16Cl2N4O4 |
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Molecular Weight |
435.3 g/mol |
IUPAC Name |
N-[2-[[2-(4-chlorophenoxy)acetyl]amino]ethyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C19H16Cl2N4O4/c20-13-3-1-12(2-4-13)17-24-19(29-25-17)18(27)23-10-9-22-16(26)11-28-15-7-5-14(21)6-8-15/h1-8H,9-11H2,(H,22,26)(H,23,27) |
InChI Key |
UMBGTEFOORZPQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C(=O)NCCNC(=O)COC3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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